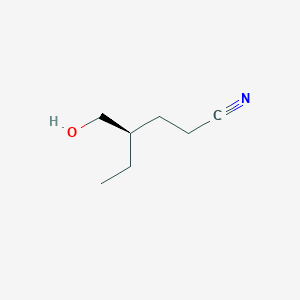
(4R)-4-(hydroxymethyl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(hydroxymethyl)hexanenitrile is an organic compound characterized by a hydroxymethyl group attached to the fourth carbon of a hexanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(hydroxymethyl)hexanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexanenitrile precursor.
Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(hydroxymethyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or acids in the presence of acid or base catalysts.
Major Products Formed
Oxidation: (4R)-4-(carboxymethyl)hexanenitrile
Reduction: (4R)-4-(hydroxymethyl)hexylamine
Substitution: (4R)-4-(alkoxymethyl)hexanenitrile or (4R)-4-(acyloxymethyl)hexanenitrile
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(hydroxymethyl)hexanenitrile: The enantiomer of the compound, with different stereochemistry.
4-(hydroxymethyl)pentanenitrile: A similar compound with a shorter carbon chain.
4-(hydroxymethyl)heptanenitrile: A similar compound with a longer carbon chain.
Uniqueness
(4R)-4-(hydroxymethyl)hexanenitrile is unique due to its specific stereochemistry and the presence of both hydroxymethyl and nitrile functional groups
Propiedades
Número CAS |
189760-92-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(4R)-4-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-7(6-9)4-3-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1 |
Clave InChI |
IPJKESBTKVNDMR-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](CCC#N)CO |
SMILES canónico |
CCC(CCC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















